1-Amino-6-(benzyloxy)-2-methylhexan-3-one

Catalog No.
S13680386
CAS No.
M.F
C14H21NO2
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-6-(benzyloxy)-2-methylhexan-3-one

Product Name

1-Amino-6-(benzyloxy)-2-methylhexan-3-one

IUPAC Name

1-amino-2-methyl-6-phenylmethoxyhexan-3-one

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-12(10-15)14(16)8-5-9-17-11-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11,15H2,1H3

InChI Key

NONCJGBFPUYRMJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)CCCOCC1=CC=CC=C1

1-Amino-6-(benzyloxy)-2-methylhexan-3-one is an organic compound characterized by the presence of an amino group, a benzyloxy group, and a ketone functional group. Its molecular formula is C14H21NO2C_{14}H_{21}NO_2, and it has a molecular weight of 235.32 g/mol. The structure features a six-membered carbon chain with the amino group located at the first position, the benzyloxy group at the sixth position, and a ketone at the third position. This unique arrangement contributes to its chemical reactivity and potential biological activity.

  • Oxidation: The ketone group can be oxidized further to form carboxylic acids.
  • Reduction: The ketone can be reduced to yield secondary alcohols.
  • Substitution: The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Nucleophiles: Amines or thiols for substitution reactions.

The biological activity of 1-amino-6-(benzyloxy)-2-methylhexan-3-one is primarily attributed to its ability to interact with various biological molecules. The amino group facilitates hydrogen bonding, while the benzyloxy group enables hydrophobic interactions. These properties suggest potential roles in enzyme interactions and metabolic pathways, making it a candidate for further research in pharmacology and biochemistry.

The synthesis of 1-amino-6-(benzyloxy)-2-methylhexan-3-one typically involves multi-step organic reactions:

  • Introduction of the Benzyloxy Group: This is often achieved by reacting a suitable precursor with benzyl alcohol under specific conditions.
  • Amination Reactions: The amino group is introduced through amination processes.
  • Oxidation for Ketone Formation: The ketone functionality is commonly introduced via oxidation reactions.

Industrial methods may optimize these synthetic routes for higher yields and purity, often employing catalysts and controlled environments .

1-Amino-6-(benzyloxy)-2-methylhexan-3-one has several applications in various fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Useful in studying enzyme interactions and metabolic pathways due to its unique structure.
  • Industry: Employed in producing specialty chemicals and materials.

Research into the interaction studies of 1-amino-6-(benzyloxy)-2-methylhexan-3-one focuses on its binding affinities and mechanisms of action with biological targets. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions suggests it may influence enzyme activity and protein function, warranting further investigation into its therapeutic potential .

Several compounds share structural features with 1-amino-6-(benzyloxy)-2-methylhexan-3-one, including:

Compound NameStructural FeaturesUnique Aspects
6-Amino-2-methylhexan-3-olLacks the benzyloxy group; contains hydroxyl insteadMore polar due to hydroxyl group
1-Benzyloxypropan-2-oneContains a benzyloxy group but lacks amino functionalitySimpler structure
N-Benzyloxycarbamate DerivativesSimilar benzyloxy functionality; differs in amine structureUsed as intermediates in synthesis
1-Amino-3-methylhexan-3-olContains an amino group but differs in carbon chain lengthDifferent functional properties

The uniqueness of 1-amino-6-(benzyloxy)-2-methylhexan-3-one lies in its combination of an amino group, a benzyloxy moiety, and a ketone functionality, which together create distinct chemical reactivity and potential biological interactions not found in similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

235.157228913 g/mol

Monoisotopic Mass

235.157228913 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

Explore Compound Types